molecular formula C10H16Cl2N2O B3326137 (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride CAS No. 2322928-08-3

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Cat. No. B3326137
CAS RN: 2322928-08-3
M. Wt: 251.15
InChI Key: LCTKNDTZEASADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, also known as SR-16234, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine class of organic compounds and is a selective antagonist of the α7 nicotinic acetylcholine receptor. In

Scientific Research Applications

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, the compound has been found to have antipsychotic effects and may be useful in treating negative symptoms of the disorder. In pain management, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied for its potential to reduce chronic pain and may be a safer alternative to opioid medications.

Mechanism of Action

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including neurotransmission, inflammation, and immune system function. By blocking this receptor, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can modulate these processes and potentially provide therapeutic benefits in various diseases and conditions.
Biochemical and Physiological Effects
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing inflammation, improving cognitive function, and modulating pain perception. The compound has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor, which can help to minimize off-target effects and improve the accuracy of experiments. Additionally, the compound is water-soluble and can be easily administered to animals or used in in vitro studies. However, there are also some limitations to using (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time. Additionally, the compound may have different effects in different animal models or in humans, which can make it challenging to extrapolate results to clinical settings.

Future Directions

There are several potential future directions for research on (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride. One area of interest is in developing new formulations or delivery methods that can improve the compound's bioavailability and increase its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in different diseases and conditions. Finally, more research is needed to fully understand the mechanisms of action of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride and its potential interactions with other drugs or compounds. Overall, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride shows promise as a potential therapeutic agent in a variety of diseases and conditions, and further research is needed to fully explore its potential.

properties

IUPAC Name

2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTKNDTZEASADO-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 6
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.